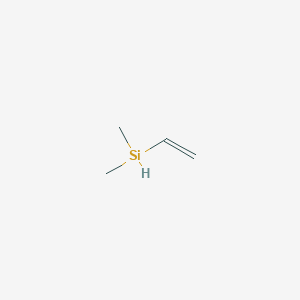

Dimethyl(vinyl)silane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethyl(vinyl)silane is an organosilicon compound with the chemical formula C(4)H({10})Si. It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties. The compound consists of a silicon atom bonded to two methyl groups and one vinyl group, making it a versatile reagent in organic synthesis and polymer chemistry .

Vorbereitungsmethoden

Dimethyl(vinyl)silane can be synthesized through several methods. One common preparation method involves the reaction of dichlorodimethylsilane ((CH(_3))(_2)SiCl(_2)) with lithium methyl vinyl aluminum hydride (LiAlH(CH(_3))CH(_2)CH=CH(_2)) in an anhydrous solvent such as tetrahydrofuran. This reaction produces this compound along with other by-products .

In industrial settings, vinyl-containing polydimethylsiloxanes (PDMS) are often produced through the hydrolytic polycondensation of dimethyl- and methylvinyldichlorosilanes, followed by catalytic rearrangement of the hydrolysis product .

Analyse Chemischer Reaktionen

Dimethyl(vinyl)silane undergoes various chemical reactions, including:

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, such as an alkene or alkyne.

Electrophilic Substitution: In this reaction, an electrophile attacks the vinyl group, leading to the formation of new carbon-carbon bonds.

Cycloaddition: this compound can participate in [2+4] cycloaddition reactions with dienes, forming cycloadducts.

Wissenschaftliche Forschungsanwendungen

Dimethyl(vinyl)silane has a wide range of applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of silicone polymers and copolymers.

Surface Modification: As a silane coupling agent, this compound is used to modify the surfaces of inorganic particles, improving their adhesion to organic matrices in composites.

Flame Retardants: The compound is used in the preparation of flame-retardant materials by modifying clay surfaces, which enhances the flame resistance of polymer composites.

Wirkmechanismus

The mechanism of action of dimethyl(vinyl)silane in chemical reactions often involves the formation of a silicon-carbon bond. In hydrosilylation reactions, the silicon-hydrogen bond adds across the carbon-carbon double bond of an alkene, forming a new silicon-carbon bond. This process is typically catalyzed by transition metals, which facilitate the addition reaction .

In electrophilic substitution reactions, the electron-donating nature of the silicon atom stabilizes the transition state, allowing for the formation of new carbon-carbon bonds at the β-position relative to the silicon atom .

Vergleich Mit ähnlichen Verbindungen

Dimethyl(vinyl)silane can be compared to other vinylsilanes and allylsilanes, which also contain silicon-carbon bonds and exhibit similar reactivity:

Vinyltrimethoxysilane: This compound is used as a coupling agent and monomer in polymer synthesis.

Allyltrimethylsilane: This compound undergoes similar electrophilic substitution reactions, where the allyl group is incorporated at the electrophilic center after the loss of the silyl group.

Chlorodimethylvinylsilane: This compound is used in the synthesis of silicon-containing polymers and silaheterocycles.

This compound is unique due to its combination of methyl and vinyl groups, which provide a balance of reactivity and stability, making it a valuable reagent in various chemical processes.

Eigenschaften

IUPAC Name |

ethenyl(dimethyl)silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Si/c1-4-5(2)3/h4-5H,1H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREARPFWSGLDLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopenta[d]imidazole-2,5(1H,3H)-dithione](/img/structure/B13959043.png)

![2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13959070.png)